molecular formula C11H12O2 B14720164 2-Butenoic acid, 3-(4-methylphenyl)- CAS No. 14271-34-2

2-Butenoic acid, 3-(4-methylphenyl)-

Cat. No.: B14720164
CAS No.: 14271-34-2
M. Wt: 176.21 g/mol
InChI Key: YAOUORFQUQWGHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Another method involves the Heck reaction, where 4-methylstyrene is coupled with acrylic acid in the presence of a palladium catalyst. The reaction conditions for this method include:

    Catalyst: Palladium acetate

    Ligand: Triphenylphosphine

    Base: Triethylamine

    Solvent: Dimethylformamide

    Temperature: 100-120°C

Industrial Production Methods

Industrial production of 2-Butenoic acid, 3-(4-methylphenyl)- often employs large-scale Heck reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction of the double bond yields the saturated butanoic acid derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: 3-(4-methylphenyl)-2-butenoic acid can be converted to 3-(4-methylphenyl)-2-butenoic acid derivatives with additional carboxyl groups.

    Reduction: The reduction product is 3-(4-methylphenyl)butanoic acid.

    Substitution: Various substituted derivatives, such as 4-bromo-3-(4-methylphenyl)-2-butenoic acid.

Scientific Research Applications

2-Butenoic acid, 3-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Butenoic acid, 3-(4-methylphenyl)- can be compared with other similar compounds, such as:

    Crotonic acid: A simple butenoic acid with a trans double bond.

    Isocrotonic acid: The cis isomer of crotonic acid.

    3-Butenoic acid: A butenoic acid with the double bond at the third position.

Uniqueness

The presence of the 4-methylphenyl group in 2-Butenoic acid, 3-(4-methylphenyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for aromatic interactions. These properties can influence its reactivity and applications compared to other butenoic acid derivatives.

Properties

CAS No.

14271-34-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

YAOUORFQUQWGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)O)C

Origin of Product

United States

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